Product packaging for Iotrex(Cat. No.:)

Iotrex

Cat. No.: B1264771
M. Wt: 323.06 g/mol
InChI Key: SCLIUSOXAHUMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iotrex is the proprietary name for an aqueous radiotherapy solution of sodium 3-( 125 I)iodo-4-hydroxybenzenesulfonate ( 125 I-HBS) . It is designed specifically for use with the GliaSite Radiation Therapy System (RTS), a form of intracavitary balloon brachytherapy for the treatment of brain tumors such as glioblastoma multiforme and brain metastases . Following tumor resection, the GliaSite balloon catheter is placed in the resection cavity and inflated with a solution containing this compound . The compound delivers a localized, high dose of radiation (typically 40-60 Gy) at a low dose rate (40-60 cGy/h) to a precise depth of 0.5-1.0 cm from the balloon surface, aiming to sterilize the tumor bed while sparing surrounding healthy tissues . Its primary research value lies in investigating improved methods for local control of recurrent malignant gliomas and metastatic brain tumors, exploring the efficacy and side-effect profiles of targeted, conformal radiation delivery systems . Pre-clinical and clinical research with this compound contributes to the fields of radiation oncology, neurosurgery, and medical device development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5INaO4S+ B1264771 Iotrex

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5INaO4S+

Molecular Weight

323.06 g/mol

IUPAC Name

sodium;4-hydroxy-3-iodobenzenesulfonic acid

InChI

InChI=1S/C6H5IO4S.Na/c7-5-3-4(12(9,10)11)1-2-6(5)8;/h1-3,8H,(H,9,10,11);/q;+1

InChI Key

SCLIUSOXAHUMQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)I)O.[Na+]

Synonyms

125I-HBS
iotrex

Origin of Product

United States

Chemical Characterization and Synthesis of Iotrex

Molecular Structure and Radiochemical Identity of Sodium 3-((125)I)-iodo-4-hydroxybenzenesulfonate

Sodium 3-((125)I)-iodo-4-hydroxybenzenesulfonate is a salt of an iodinated and sulfonated phenol (B47542). The core structure is a benzene (B151609) ring substituted with a hydroxyl group (-OH), a sulfonic acid group (-SO₃H), and an iodine atom ((125)I). In its sodium salt form, the sulfonic acid group is deprotonated, and a sodium cation (Na⁺) is associated with the sulfonate anion. The radiochemical identity is defined by the presence of Iodine-125 ((125)I) at a specific position on the benzene ring, in this case, the 3-position relative to the sulfonate group (or the 3-position relative to the hydroxyl group, considering the sulfonate at the 4-position).

Iodine-125 is a radioisotope of iodine with a half-life of approximately 60.1 days. princeton.edumtsu.edubiotrend.com It decays by electron capture, emitting characteristic gamma rays (primarily 35.5 keV) and X-rays (27-32 keV). princeton.edumtsu.eduiaea.org These emissions are utilized for detection and imaging purposes.

The non-radioactive analog of the organic portion of this molecule is 3-iodo-4-hydroxybenzenesulfonic acid. The precursor molecule before iodination is 4-hydroxybenzenesulfonic acid. nih.govfishersci.ca

Synthetic Pathways for Organically Bound Iodine-125 Radiopharmaceuticals

The synthesis of organically bound Iodine-125 radiopharmaceuticals, such as Sodium 3-((125)I)-iodo-4-hydroxybenzenesulfonate, typically involves the preparation of a suitable precursor molecule followed by the introduction of the Iodine-125 atom through a radioiodination reaction. Various radioiodination methods exist, and the choice depends on the chemical nature of the molecule to be labeled. researchgate.net

Precursor Compound Synthesis Strategies

The precursor compound for Sodium 3-((125)I)-iodo-4-hydroxybenzenesulfonate is 4-hydroxybenzenesulfonic acid. This compound can be synthesized through the sulfonation of phenol. One reported method involves heating phenol with concentrated sulfuric acid. nih.govchemicalbook.com

A general synthesis route for 4-hydroxybenzenesulfonic acid is illustrated below:

This reaction typically involves heating the reactants, and the yield can be high, for example, around 95%. nih.govchemicalbook.com

Radioiodination Methodologies for I-125 Incorporation

The incorporation of Iodine-125 into the precursor molecule, 4-hydroxybenzenesulfonic acid, to form Sodium 3-((125)I)-iodo-4-hydroxybenzenesulfonate requires specific radioiodination techniques. Aromatic compounds with activating groups like hydroxyl are often amenable to electrophilic radioiodination. researchgate.netnih.gov

Common radioiodination methods include oxidative methods, which utilize an oxidizing agent in the presence of a radioiodide source (like Na¹²⁵I) to generate an electrophilic iodine species capable of reacting with the aromatic ring. researchgate.netnih.gov Examples of oxidizing agents used in radioiodination include Chloramine-T and Iodogen. nih.govrevvity.com These methods can produce high specific activity labeled compounds but may also lead to side reactions. researchgate.netnih.gov

Another approach for incorporating radioiodine into organic molecules is through isotopic exchange reactions, where a non-radioactive iodine or halogen atom on the precursor is exchanged with a radioactive iodine atom. researchgate.netnih.gov This method is particularly suitable for compounds that already contain a stable iodine atom on an aromatic ring. researchgate.net However, for many aromatic compounds, isotopic exchange with sodium radioiodide in refluxing solvents might result in low radiochemical yields. researchgate.net

Given the structure of Sodium 3-((125)I)-iodo-4-hydroxybenzenesulfonate, which has an iodine atom at a specific position, a halogen exchange strategy starting from a precursor with a different halogen (like bromine) at that position, or potentially an isotopic exchange if a non-radioactive iodinated precursor is used, could be considered. Alternatively, direct electrophilic iodination of 4-hydroxybenzenesulfonic acid at the activated ortho position to the hydroxyl group (which corresponds to the 3-position relative to the sulfonic acid group) using an oxidative method with Na¹²⁵I is a plausible route.

Detailed research findings on the specific radioiodination conditions (e.g., oxidizing agent, reaction temperature, time, pH) for synthesizing Sodium 3-((125)I)-iodo-4-hydroxybenzenesulfonate were not extensively available in the search results. However, general principles of radioiodination of activated aromatic rings with I-125 using oxidative methods are well-established in radiopharmaceutical chemistry. researchgate.netnih.gov

Radiochemical Purity and Impurity Profiling

Radiochemical purity is a critical quality control parameter for radiopharmaceuticals, defined as the percentage of the total radioactivity present in the desired chemical form. mdpi.comunm.edurdcthera.com High radiochemical purity is essential to minimize unnecessary radiation dose to the patient and ensure accurate results in diagnostic or therapeutic applications. unm.edumazums.ac.ir

Impurities in radioiodinated compounds can include free radioiodide (¹²⁵I⁻) and molecular iodine (¹²⁵I₂), as well as other radiolabeled or non-radioactive chemical impurities arising from the synthesis process or radiolytic decomposition. mdpi.comresearchgate.net

Analytical methods commonly used to determine the radiochemical purity and profile impurities in radiopharmaceuticals include chromatography techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). unm.edurdcthera.commazums.ac.ir HPLC, in particular, offers high resolution and sensitivity for separating and quantifying radiochemicals and identifying impurities and degradation products. rdcthera.com TLC is also a widely used method for assessing radiochemical purity. unm.edumazums.ac.ir

The radiochemical purity of radiopharmaceuticals is typically required to be high, often exceeding 95% or even 99% for certain applications. researchgate.netmdpi.comresearchgate.net Impurity profiling involves identifying and quantifying these low-level unwanted components that can affect the quality and properties of the product. mt.com Understanding impurity formation during synthesis is crucial for optimizing reaction conditions to minimize their levels. mt.com

While specific data on the radiochemical purity and impurity profile of Sodium 3-((125)I)-iodo-4-hydroxybenzenesulfonate was not detailed in the search results, the general principles and methods for assessing these parameters in radioiodinated compounds are applicable.

Formulation Chemistry of Aqueous Radiopharmaceutical Solutions

Radiopharmaceuticals intended for administration, particularly intravenously, are typically formulated as sterile, non-pyrogenic aqueous solutions. google.com The formulation chemistry focuses on ensuring the stability, purity, and suitability of the solution for administration.

Aqueous formulations may contain various excipients such as buffers, stabilizers, solubilization aids, and bacteriostats, depending on the specific radiopharmaceutical and its intended use. google.com Biocompatible carrier media commonly used include pyrogen-free water for injection and isotonic saline. google.com

Sterility and Non-Pyrogenicity Considerations for Aqueous Formulations

Sterility and non-pyrogenicity are paramount requirements for injectable radiopharmaceuticals to prevent microbial contamination and fever reactions in patients. google.comfishersci.co.ukresearchgate.net

Sterility ensures the absence of viable microorganisms. Due to the short half-lives of some radionuclides, traditional sterility testing methods may be time-consuming. researchgate.net Aseptic manufacturing conditions are crucial during the preparation of radiopharmaceutical compositions to ensure sterility. google.comresearchgate.net Alternatively, terminal sterilization methods like membrane filtration (sterile filtration) can be employed. google.com

Non-pyrogenicity ensures the absence of bacterial endotoxins, which can cause fever and other adverse reactions. researchgate.net Using pyrogen-free water for injection and ensuring all materials and equipment are free from endotoxins are essential steps in achieving non-pyrogenicity. google.comiaea.org

The formulation of Sodium 3-((125)I)-iodo-4-hydroxybenzenesulfonate as an aqueous radiopharmaceutical solution would necessitate strict adherence to sterile and non-pyrogenicity standards throughout the preparation and handling processes.

Stability and Containment of Radiopharmaceutical Solutions

The stability of radiopharmaceutical solutions, including those containing Iotrex labeled with radioisotopes like Iodine-125, is a critical factor for their effective and safe use. Stability encompasses maintaining radiochemical purity and preventing degradation over time. Factors such as ionic concentration and the presence of chelating agents can influence the stability of radiopharmaceutical solutions. bipm.org

Research into the stability of radiopharmaceutical assays has indicated that ionic concentration plays a role. For instance, studies involving different radionuclides have shown that solutions with higher ionic concentrations can exhibit relatively good stability over extended periods in various commercial scintillants. bipm.org Conversely, samples with low ionic concentrations have demonstrated marked instability in certain conditions. bipm.org The addition of chelating agents, such as tetrasodium (B8768297) ethylenediaminetetraacetic acid (EDTA), has been shown to be effective in maintaining stability in some radiopharmaceutical cocktails. bipm.org

Assessing the stability and radiochemical purity of radiopharmaceutical solutions is typically performed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Instant Thin-Layer Chromatography (ITLC). nih.govnih.gov These methods allow for the separation and quantification of the radiolabeled compound from potential radiochemical impurities that may form due to decomposition or other reactions.

Containment of radiopharmaceutical solutions is essential to prevent contamination and ensure accurate handling. This involves using appropriate vials, syringes, and shielding materials, as well as adhering to strict protocols for preparation, storage, and transport. The physical and chemical properties of the solution, including its volume, activity concentration, and the nature of the radioisotope, dictate the specific containment strategies employed.

The stability of a radiopharmaceutical is influenced by the characteristics of the radionuclide, the ligand or biomolecule it is attached to, and any chelators or linkers used to ensure chemical stability. nih.gov The goal is to optimize these components to achieve a stable complex that maintains its integrity in solution for the required duration. nih.gov

Further detailed research findings on the specific stability profile of this compound solutions under varying conditions (e.g., temperature, pH, presence of different excipients) would provide a more comprehensive understanding for handling and storage.

Intended Interactive Data Table: Radiochemical Purity Assessment Example

Below is an example table illustrating the type of data obtained from radiochemical purity assessments using techniques like HPLC or ITLC. This data, when available specifically for this compound under various conditions, would be presented in an interactive format allowing users to filter or view stability over time or under different parameters.

Time Point (Hours)Radiochemical Purity (%) - Method ARadiochemical Purity (%) - Method B
0>98>99
24>98>99
48>98>99

Radiological Principles and Theoretical Dosimetry of I 125 in Radiopharmaceuticals

Nuclear Decay Characteristics of Iodine-125

Iodine-125 (125I) is a radioisotope of iodine that undergoes radioactive decay exclusively via electron capture wikipedia.orgoncologymedicalphysics.comresearchgate.net. This decay mode involves the nucleus capturing an electron from one of the atomic shells, typically the K or L shell lnhb.fr. The capture of an electron leads to a cascade of events within the atom as electrons rearrange to fill the vacancy left by the captured electron wikipedia.org. The half-life of 125I is approximately 59.4 days wikipedia.orgoncologymedicalphysics.comuwyo.eduwikidot.com.

Primary Emissions and Energies (e.g., Auger electrons, X-rays)

The electron capture decay of 125I results in the transformation of a proton into a neutron, transmuting the iodine atom into an excited state of Tellurium-125 (125Te) wikipedia.orgresearchgate.net. The subsequent de-excitation of the 125Te nucleus and the electron shell vacancies leads to the emission of a spectrum of low-energy photons and electrons wikipedia.org. The primary emissions associated with 125I decay include characteristic X-rays and Auger electrons wikipedia.orgyale.edu.

Characteristic X-rays are emitted when electrons from outer shells fill inner-shell vacancies, releasing energy in the form of photons with specific energies characteristic of the daughter atom (Tellurium) wikipedia.org. The major photon emissions from 125I decay are characteristic X-rays in the range of 27-32 keV and a gamma ray at 35.5 keV wikipedia.orgoncologymedicalphysics.comuwyo.eduyale.eduepsilonsources.com. The average photon energy is approximately 28 keV oncologymedicalphysics.comepsilonsources.comtermedia.pl.

Auger electrons are also emitted during the electron rearrangement process wikipedia.orgkarger.comnih.gov. When an electron fills an inner-shell vacancy, the excess energy can be transferred to another atomic electron, causing it to be ejected from the atom wikipedia.org. These Auger electrons are of low energy, typically ranging from 50 to 500 eV wikipedia.org. While individually low in energy, the high yield of Auger electrons per decay contributes significantly to the localized energy deposition in the vicinity of the decaying atom wikipedia.orgkarger.comnih.gov.

A summary of the principal emissions and their approximate energies is provided in the table below:

Emission TypeEnergy Range (keV)Abundance (per decay)
Characteristic X-rays27 - 32~113% uwyo.edu
Gamma Ray35.5~7% wikipedia.orgresearchgate.netuwyo.edu
Auger Electrons0.05 - 0.5High yield (~21 total) wikipedia.org
Internal Conversion Electrons< 35~93% wikipedia.org

Note: Abundances are approximate and can vary slightly depending on the source and specific energy binning.

Electron Capture Decay Scheme and Associated Radiations

The decay of 125I proceeds through electron capture to an excited state of 125Te wikipedia.orgoncologymedicalphysics.comresearchgate.net. This excited state has a very short half-life (1.48 ns) and rapidly de-excites to the ground state of stable 125Te researchgate.net. The de-excitation occurs primarily through internal conversion (approximately 93% of the time), which results in the emission of internal conversion electrons, and to a lesser extent through gamma ray emission (approximately 7% of the time) wikipedia.orgoncologymedicalphysics.comresearchgate.net. The internal conversion process also creates electron vacancies, leading to the cascade of characteristic X-rays and Auger electrons wikipedia.org.

The decay scheme can be summarized as follows: 125I + e- (atomic electron) -> 125Te* (excited state) 125Te* -> 125Te (ground state) + Emissions (Characteristic X-rays, Auger electrons, Internal Conversion Electrons, Gamma Ray) wikipedia.orgresearchgate.net

The low-energy nature of the emitted photons and electrons is a key characteristic of 125I decay, influencing its application in brachytherapy oncologymedicalphysics.comepsilonsources.com.

Theoretical Microdosimetry of Low-Energy Photon and Electron Emitters

Microdosimetry is the study of the spatial distribution of energy deposition in microscopic volumes, typically on the scale of biological structures like cells and cell nuclei karger.comnih.gov. For low-energy emitters like 125I, microdosimetry is particularly important because a significant portion of the energy is deposited very close to the decay site karger.comnih.gov.

Localized Energy Deposition within Cellular and Subcellular Structures

The low-energy Auger electrons and internal conversion electrons emitted by 125I have very short ranges in tissue (on the order of nanometers to micrometers) wikipedia.org. This results in a highly localized deposition of energy in the immediate vicinity of the decaying 125I atom karger.comnih.gov. If 125I is incorporated into or near critical cellular structures, such as DNA, the high local energy density from these low-range electrons can cause significant damage karger.comnih.gov.

In contrast, the characteristic X-rays and gamma ray have longer ranges, contributing to a more distributed dose in the surrounding tissue wikipedia.orgepsilonsources.com. However, even these photons are relatively low in energy compared to those used in external beam radiotherapy, leading to a steep dose gradient away from the source epsilonsources.comtermedia.pl. This steep gradient is advantageous in brachytherapy as it allows for the delivery of a high dose to the target volume while sparing surrounding healthy tissue nih.gov.

The localized energy deposition makes the microdosimetry of 125I highly dependent on the subcellular distribution of the radioisotope karger.comnih.gov. If 125I is specifically bound to DNA, the dose to the nucleus can be significantly higher than if it is distributed uniformly throughout the cell or in the extracellular space karger.comnih.gov.

Dose-Kernel Modeling for Iodine-125 Sources

Dose-kernel modeling is a computational technique used to calculate the dose distribution around a radioactive source science.govresearchgate.netuniwa.gr. A dose kernel represents the spatial distribution of dose deposited by a single decay or a point source in a homogeneous medium science.govuniwa.gr. For 125I, dose kernels are typically calculated using Monte Carlo simulations, which track the transport and energy deposition of all emitted particles (photons and electrons) in the medium science.govuniwa.grresearchgate.netijrr.com.

These kernels account for the complex spectrum of emissions from 125I decay, including the contributions from Auger electrons, internal conversion electrons, characteristic X-rays, and the gamma ray uniwa.gr. By superimposing the dose kernels from multiple sources (as in brachytherapy implants), the total dose distribution in the target volume and surrounding tissues can be calculated science.govijrr.com.

Factors such as the source geometry (e.g., seed design), encapsulation materials, and the surrounding tissue composition can influence the dose distribution and are incorporated into sophisticated dose-kernel models researchgate.netijrr.com. The steep dose gradient characteristic of 125I necessitates accurate dose-kernel modeling, particularly at short distances from the source, to ensure precise dose delivery in brachytherapy researchgate.netijrr.com.

Radiobiological Considerations for Low-Dose-Rate Radiation

Iotrex, containing 125I, delivers radiation at a low dose rate over an extended period due to the relatively long half-life of 125I (59.4 days) cda-amc.cadattoli.com. This low-dose-rate (LDR) irradiation has distinct radiobiological effects compared to the high-dose-rate (HDR) radiation typically delivered by external beam radiotherapy termedia.plnih.gov.

Key radiobiological considerations for LDR radiation from 125I include:

Repair of Sublethal Damage: At low dose rates, cells have more time to repair sublethal DNA damage during the irradiation period termedia.pl. This can lead to a reduced biological effectiveness compared to HDR for the same total dose, particularly for tissues with efficient repair mechanisms dattoli.com.

Repopulation: For rapidly proliferating tumors, repopulation (cell division and growth during the treatment period) can counteract the effects of radiation nih.gov. The extended delivery time of LDR brachytherapy with 125I means that repopulation can be a significant factor influencing treatment outcome nih.gov.

Oxygen Effect: The radiobiological effectiveness of low-LET radiation (like photons and electrons from 125I) is generally dependent on the presence of oxygen nih.gov. Hypoxic (low oxygen) tumor cells are typically more resistant to this type of radiation than well-oxygenated cells. The effect of dose rate on tumor oxygenation and its subsequent impact on radiobiological response is an area of ongoing research.

Relative Biological Effectiveness (RBE): The RBE of radiation describes its effectiveness in producing a specific biological effect compared to a reference radiation (typically 250 keV X-rays or 60Co gamma rays) nih.gov. Due to the low-energy electrons and the resulting high local energy deposition, particularly from Auger electrons, 125I can have a higher RBE for certain biological endpoints, especially at the cellular and subcellular level, compared to higher-energy photons karger.comnih.govkarger.com. RBE values for 125I have been reported to range from 1 to 2.4 depending on the biological system and endpoint studied nih.gov. Higher RBE values are often observed at low doses or low dose rates nih.gov.

Compound and Isotope Information

NamePubChem CID
This compound (Sodium 3-(125I)iodo-4-hydroxybenzenesulfonate)22263260
Iodine-1259859769

Theoretical Models of Cellular Response to Continuous Irradiation

The continuous low-dose-rate irradiation delivered by I-125, as opposed to the high-dose-rate (HDR) irradiation typically used in external beam radiotherapy, elicits distinct cellular responses frontiersin.orgnih.gov. Theoretical models of cellular response to continuous irradiation consider factors such as the dose rate, the total dose delivered, and the repair capacity of the irradiated cells during the exposure period frontiersin.org.

Research findings indicate that continuous LDR irradiation from I-125 seeds can lead to significant radiobiological effects, including reduced cell viability, induction of apoptosis, and cell cycle arrest nih.govresearchgate.netnih.gov. Specifically, studies have shown that I-125 irradiation can cause an accumulation of cells in the radiosensitive G2/M phase of the cell cycle nih.govnih.gov. This G2/M arrest is thought to enhance the radiosensitivity of the cells nih.govnih.gov.

The Relative Biological Effectiveness (RBE) of I-125 low-energy photons compared to higher energy radiation sources (like Cobalt-60 gamma rays or high-energy X-rays) has been investigated, with reported values typically ranging between 1.2 and 1.5 osti.govnih.gov. This suggests that I-125 may be more biologically effective per unit dose than higher-energy photons, a factor considered in theoretical models of cellular response.

Experimental data illustrating the effect of continuous low-dose-rate irradiation by I-125 seeds on cell cycle distribution in gastric cancer cell lines (MKN74, MKN45, and NUGC4) showed a decrease in the percentage of cells in the G0/G1 phase and an increase in the percentage of cells in the G2/M phase compared to control groups nih.gov.

Cell LineIrradiation (Gy)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
MKN74Control65.2 ± 2.121.5 ± 1.813.3 ± 1.5
MKN74252.1 ± 1.925.8 ± 1.722.1 ± 1.6
MKN45Control68.5 ± 2.318.9 ± 1.612.6 ± 1.4
MKN45255.3 ± 2.022.1 ± 1.522.6 ± 1.8
NUGC4Control62.9 ± 2.023.7 ± 1.913.4 ± 1.6
NUGC4250.5 ± 1.826.0 ± 1.723.5 ± 1.5

*Statistically significant difference compared to control (P < 0.05). nih.gov

Another study investigating the biological effect of I-125 seed continuous LDR irradiation on CL187 colonic cells reported an RBE of 1.41 compared to 60Co γ ray HDR irradiation nih.gov. Apoptosis rates in CL187 cells increased with increasing I-125 irradiation dose nih.gov.

Irradiation Dose (Gy)Apoptosis Rate (%)G2/M Cell Cycle Arrest (%)
Control1.67 ± 0.1926.44 ± 2.53
213.74 ± 1.6342.59 ± 3.21
532.58 ± 3.6159.84 ± 4.96
1046.27 ± 3.8234.61 ± 2.79

*Statistically significant difference compared to control (P < 0.05). nih.gov

These findings highlight that continuous LDR irradiation from I-125 induces significant cell cycle perturbations and apoptosis, contributing to its therapeutic effect.

Mechanisms of DNA Damage and Repair Pathways Induced by Iodine-125 Emissions

Iodine-125 emissions, particularly the low-energy photons and Auger electrons, induce DNA damage through several mechanisms. These include direct damage to the DNA molecule by ionizing radiation, indirect damage mediated by diffusible free radicals produced from the radiolysis of water, and damage resulting from charge neutralization of the highly positively charged tellurium daughter atom following I-125 decay snmjournals.org. The localized deposition of energy by Auger electrons is particularly effective at causing complex DNA lesions, including clustered damage and double-strand breaks (DSBs) snmjournals.org.

Cells have evolved sophisticated DNA damage response (DDR) pathways to detect and repair various types of DNA damage, maintaining genomic stability nih.govwikipedia.orgresearchgate.netmdpi.com. The specific repair pathways activated depend on the type of damage incurred.

For the types of damage induced by I-125 emissions, several key repair mechanisms are involved:

Base Excision Repair (BER): Primarily addresses damaged bases, abasic sites, and single-strand breaks nih.govwikipedia.orgmdpi.com. This pathway is crucial for repairing oxidative damage induced by free radicals nih.gov.

Nucleotide Excision Repair (NER): Handles bulky, helix-distorting lesions nih.govwikipedia.orgmdpi.com. While less directly associated with the primary damage from I-125 compared to UV-induced damage, it can play a role in repairing certain complex lesions.

Double-Strand Break (DSB) Repair: DSBs are considered among the most lethal forms of DNA damage. Two major pathways repair DSBs:

Non-Homologous End Joining (NHEJ): A major pathway for repairing DSBs throughout the cell cycle, particularly in G1. It involves directly ligating the broken DNA ends, which can sometimes lead to small insertions or deletions nih.govwikipedia.orgresearchgate.net.

Homologous Recombination (HR): Primarily active in the S and G2 phases of the cell cycle, utilizing a homologous DNA template (sister chromatid) to accurately repair the break nih.govwikipedia.orgresearchgate.net.

Analytical Methodologies for Iotrex Radiopharmaceutical Assessment

Quantitative Radiometric Analysis

Quantitative radiometric analysis is fundamental to determining the amount of radioactivity present in a sample of Iotrex. This measurement is crucial for accurate dosing and understanding the radioactive decay characteristics of the preparation.

Ionization chambers, commonly configured as well-type dose calibrators, are the standard instruments used in nuclear medicine and radiopharmacy for measuring the activity of radiopharmaceuticals like this compound prior to patient administration. unm.eduampasjournal.comontosight.ai These devices operate by measuring the ionization current produced when radiation from the radioactive sample interacts with a pressurized gas (typically argon) within the chamber. unm.eduampasjournal.comlnhb.fr The measured current is proportional to the activity of the radioactive source. lnhb.frnist.gov

Dose calibrators are calibrated for specific radionuclides, using different dial settings or calibration factors to accurately convert the ionization current into units of activity (e.g., Becquerels or Curies). unm.eduelysia-raytest.com Factors such as the type of radionuclide, sample volume, and the container geometry can influence the measurement, and corrections may be necessary. unm.edu Regular quality control procedures, including checks for constancy, linearity, and accuracy using certified reference standards, are essential to ensure the reliable performance of dose calibrators. ampasjournal.comontosight.ai

Radionuclidic purity refers to the proportion of the total radioactivity in a radiopharmaceutical that is attributable to the desired radionuclide. radiologykey.comuspnf.comnipne.ro Gamma spectrometry is the primary technique used to determine the radionuclidic purity of this compound. This method involves using a detector (such as a NaI(Tl) crystal or a high-purity germanium (HPGe) detector) to measure the energy and intensity of the gamma rays emitted by the sample. uspnf.com

Each radionuclide has a unique gamma-ray spectrum characterized by specific energy peaks. radiologykey.comuspnf.com By analyzing the spectrum of this compound, the presence and relative abundance of any unintended radionuclides (radionuclidic impurities) can be identified and quantified. radiologykey.comuspnf.comitelpharma.com Radionuclidic impurities can arise from the production process and may contribute to unnecessary radiation dose to the patient or interfere with imaging. radiologykey.comuspnf.com Acceptance criteria for radionuclidic purity are typically defined in pharmacopoeias and depend on the specific radiopharmaceutical. nipne.roitelpharma.com

Ionization Chamber and Dose Calibrator Applications for Activity Measurement

Chromatographic Techniques for Chemical and Radiochemical Purity Assessment

Chromatographic techniques are widely used in the quality control of radiopharmaceuticals to assess both chemical and radiochemical purity. mazums.ac.irdergipark.org.trresearchgate.neteuropeanpharmaceuticalreview.com These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. radiologykey.com

Radiochemical purity (RCP) is defined as the percentage of the total radioactivity of the radionuclide that is present in the desired chemical form. radiologykey.comunm.eduymaws.com Impurities in radiopharmaceuticals can be non-radioactive (chemical impurities) or radioactive species that are not in the desired chemical form (radiochemical impurities). mazums.ac.irunm.edu

Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common chromatographic methods employed. mazums.ac.irdergipark.org.trresearchgate.net Radio-TLC, often coupled with a radio-TLC scanner or cut-and-count method, is a simple, rapid, and economical technique frequently used for routine RCP testing, particularly for commonly used radiopharmaceuticals. dergipark.org.treuropeanpharmaceuticalreview.comnih.govlongdom.orgnih.govlablogic.com It involves spotting a small volume of the radiopharmaceutical on a stationary phase (e.g., silica (B1680970) gel or cellulose (B213188) on a plate or strip) and developing it with a suitable mobile phase. mazums.ac.ireuropeanpharmaceuticalreview.comymaws.com The distribution of radioactivity along the developed chromatogram is then measured to determine the percentage of activity associated with the main product and any radiochemical impurities. ymaws.comnih.govlablogic.com

HPLC, particularly radio-HPLC which incorporates a radiometric detector, offers higher resolution and is capable of separating chemically similar species, making it valuable for analyzing more complex radiopharmaceuticals and identifying impurities that may not be resolved by TLC. researchgate.netspectroscopyonline.comnih.govrcaro.org HPLC systems use a packed column as the stationary phase and a liquid mobile phase pumped under high pressure. researchgate.net The separated radioactive components are detected as they elute from the column by the radiometric detector. researchgate.net UV detectors are often used in conjunction with radiometric detectors to simultaneously assess chemical purity by detecting non-radioactive components. researchgate.net

Chromatographic methods are essential for identifying and quantifying potential radiochemical impurities such as free radionuclide (e.g., unreacted pertechnetate (B1241340) in 99mTc preparations) or hydrolyzed/reduced forms of the radionuclide. europeanpharmaceuticalreview.comymaws.com Chemical impurities present before radiolabeling can also affect the labeling efficiency and the purity of the final product. mazums.ac.ir

Spectroscopic Methods for Structural Verification and Impurity Identification

Spectroscopic methods provide valuable information about the chemical structure of this compound and can be used for the identification of impurities. While often used during the development phase of a radiopharmaceutical, they can also be applied in quality control for specific assessments.

Mass Spectrometry (MS), particularly when coupled with chromatography (LC-MS), is a powerful tool for the identification and characterization of chemical impurities and degradation products in radiopharmaceuticals. spectroscopyonline.comacs.orgnih.govrsc.orgiaea.orgosti.gov LC-MS combines the separation capabilities of liquid chromatography with the high sensitivity and structural information provided by mass spectrometry. spectroscopyonline.comrsc.org This allows for the detection and identification of compounds based on their mass-to-charge ratio and fragmentation patterns. spectroscopyonline.comrsc.org LC-MS can be used to analyze both radioactive and non-radioactive species, providing a comprehensive purity profile. nih.govrsc.org High-resolution MS can provide exact mass measurements for accurate compound identification. spectroscopyonline.com

Other spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, can be used for structural verification of the non-radioactive precursor or the "cold" (non-radioactive) standard of this compound. While less commonly applied for routine quality control of the final radioactive product due to sensitivity and sample requirements, they are invaluable during synthesis and characterization to confirm the chemical structure.

Biocontamination Control and Sterility Assurance Protocols for Radiopharmaceutical Preparations

Ensuring the absence of viable microorganisms and bacterial endotoxins in radiopharmaceutical preparations like this compound is paramount for patient safety, as these products are typically administered intravenously. dergipark.org.trsnmjournals.orgunm.edu Biocontamination control and sterility assurance protocols are integral parts of radiopharmaceutical quality control. dergipark.org.trresearchgate.net

Sterility testing is performed to confirm the absence of viable bacteria and fungi in the final product. snmjournals.orgnih.gov Traditional sterility tests involve incubating the radiopharmaceutical sample in suitable growth media (e.g., fluid thioglycollate medium and soybean-casein digest medium) for a specified period, typically 14 days, and observing for microbial growth. snmjournals.orgunm.edu However, the short half-lives of many radionuclides pose a significant challenge to this lengthy incubation period, often necessitating retrospective testing. snmjournals.orgunm.edunih.gov Rapid sterility testing methods, which can provide results in a shorter timeframe (e.g., 6 days), are being increasingly adopted in radiopharmacy.

Bacterial endotoxin (B1171834) testing (BET), often referred to as the Limulus Amebocyte Lysate (LAL) test, is performed to detect and quantify bacterial endotoxins, which are pyrogenic substances from the cell walls of Gram-negative bacteria. snmjournals.orgunm.edu Endotoxins can cause fever and other adverse reactions upon administration. unm.edu The LAL test is generally faster than sterility testing and can often be performed before product release, especially for short-lived radiopharmaceuticals. unm.edu

Theoretical Interactions and Mechanisms of Action of Organically Bound I 125

Hypothesized Mechanisms of Cellular Uptake and Intracellular Distribution of Organoiodine Compounds

The cellular uptake and intracellular distribution of organoiodine compounds are primarily determined by the structure and properties of the organic molecule to which I-125 is bound. Different mechanisms can facilitate entry into cells, including passive diffusion for lipophilic molecules or active transport and receptor-mediated endocytosis for compounds designed to target specific cellular pathways or receptors science.govnih.gov. For instance, radiolabeled ligands designed to bind to specific receptors have been shown to undergo rapid internalization and intracellular processing nih.govresearchgate.net.

Once inside the cell, the distribution of the organoiodine compound is dependent on its chemical nature and any specific intracellular targeting moieties it may possess. Some compounds may remain in the cytoplasm, while others might translocate to specific organelles, such as the nucleus, mitochondria, or lysosomes nih.govnih.gov. The localization within the cell is a critical factor for Auger electron emitters like I-125, as the short range of these electrons means that the site of decay relative to sensitive cellular targets (like DNA) profoundly influences the resulting biological damage actaorthop.orgopenmedscience.com. Studies using radiolabeled compounds have employed techniques like autoradiography and microscopy to visualize and quantify intracellular distribution scispace.comontosight.ainih.gov.

Research findings indicate that the specific design of the organic carrier molecule dictates its cellular handling. For example, radioiodinated ligands targeting specific receptors show distinct internalization and retention characteristics compared to other radiolabeled compounds researchgate.net. The efficiency of uptake and subsequent intracellular distribution can also vary between different cell lines nih.gov.

Molecular-Level Interactions of Radioligands with Potential Biological Targets

Organically bound I-125 compounds, when acting as radioligands, interact with biological targets based on the specificity and affinity of the organic molecule for its intended binding site. These targets can include proteins (such as receptors or enzymes), nucleic acids (like DNA or RNA), or other cellular components. The interaction is governed by various molecular forces, including hydrogen bonding, van der Waals forces, electrostatic interactions, and hydrophobic effects.

Radioligand binding assays are a fundamental technique used to characterize these interactions, providing quantitative data on binding affinity and capacity ontosight.aioncodesign-services.com. These assays typically involve incubating the radiolabeled compound with the target (e.g., cell membranes expressing a receptor or purified DNA) and measuring the amount of bound radioactivity.

When the organic molecule is designed to target DNA, such as in the case of DNA intercalators or groove binders labeled with I-125, the proximity of the decaying I-125 atom to the DNA helix becomes paramount researchgate.net. Molecular modeling studies can predict the binding orientation and the distance between the I-125 atom and the DNA backbone, which is directly correlated with the potential for inducing DNA strand breaks researchgate.net. For example, studies on I-125-labeled Hoechst ligands and iododeoxyuridine (IdUrd) have used modeling to estimate the distance between the iodine atom and the DNA central axis, linking these distances to observed DNA double-strand break yields researchgate.net.

The molecular interaction with the target determines the spatial relationship between the I-125 decay event and critical biological structures, thereby influencing the effectiveness of the emitted Auger electrons.

Radionuclide Decay-Induced Biological Effects

The biological effects of organically bound I-125 are primarily a consequence of the energy deposited by the emitted radiation following electron capture decay. I-125 decays to an excited state of Tellurium-125 (Te-125), which then undergoes internal conversion and/or gamma decay, leading to the emission of low-energy photons (X-rays and gamma rays) and a cascade of Auger electrons wikipedia.orgiaea.org. It is the short-range, high Linear Energy Transfer (LET) Auger electrons that are considered the main contributors to the cytotoxic effects, particularly when the decay occurs within or in close proximity to the cell nucleus and DNA actaorthop.orgopenmedscience.comoup.com.

The highly localized energy deposition from I-125 decay can lead to significant damage to biological molecules and structures. The primary target for lethal damage is often considered to be DNA actaorthop.orgresearchgate.net.

The decay of I-125 initiates a cascade of Auger electrons with energies typically below 400 eV wikipedia.org. These electrons have a very short range in biological tissue, often on the order of nanometers to a few micrometers openmedscience.comoup.comfrontiersin.org. This short range means that the energy deposition is highly concentrated in the immediate vicinity of the decay site researchgate.netresearchgate.net.

When an I-125 atom is located within or directly adjacent to the DNA molecule, the Auger electron cascade can deposit a significant amount of energy within the DNA helix itself researchgate.netfrontiersin.org. This highly localized energy deposition is extremely effective at inducing complex DNA damage, including single-strand breaks (SSBs) and, more importantly, double-strand breaks (DSBs) actaorthop.orgallenpress.comtandfonline.com. Experimental data from studies incorporating I-125 into DNA have shown a high efficiency of DSB induction per decay event actaorthop.orgtandfonline.commedicaljournalssweden.se.

The high LET nature of Auger electrons means they deposit a large amount of energy over a very short path length, leading to a high density of ionizations and excitations openmedscience.comfrontiersin.org. This dense energy deposition is considered more effective at causing complex and irreparable DNA damage compared to the more sparsely ionizing radiation from beta particles or gamma rays frontiersin.org.

Research has demonstrated that DNA-associated I-125 decays are highly efficient in producing DNA strand breaks within a few nanometers of the decay site actaorthop.orgtandfonline.com. The probability of inducing a double-strand break per I-125 decay incorporated into DNA is reported to be close to 1 allenpress.com.

Beyond the direct energy deposition by Auger electrons, the decay of organically bound I-125 can also lead to biological effects through other mechanisms, including the consequences of the nuclear transmutation and the generation of free radicals from water radiolysis.

The electron capture decay of I-125 results in its transformation into a tellurium (Te) atom wikipedia.orgiaea.org. Following the Auger cascade, the daughter Te atom is left in a highly positively charged state due to the multiple electron emissions allenpress.comnih.gov. This highly charged state is unstable and is rapidly neutralized by stripping electrons from surrounding molecules allenpress.com. If the I-125 atom was covalently bound within an organic molecule, particularly DNA, this charge neutralization process can lead to significant molecular fragmentation and damage to the surrounding chemical bonds allenpress.comnih.govtandfonline.com. This "charge component" is hypothesized to contribute to DNA breakage, potentially causing damage at sites distant from the initial decay through energy transfer mechanisms allenpress.comnih.govsnmjournals.org.

Furthermore, the ionizing radiation emitted during I-125 decay, particularly the Auger electrons, can interact with water molecules in the cellular environment, leading to the radiolysis of water oup.comnih.govtandfonline.com. This process generates reactive species, including hydroxyl radicals (•OH), hydrated electrons (e⁻aq), and hydrogen atoms (•H) researchgate.netethz.ch. These free radicals are highly reactive and can diffuse away from the site of production to cause indirect damage to biological molecules, including DNA, proteins, and lipids nih.govtandfonline.comethz.ch.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Iotrex22263260

Data Table: Theoretical Contributions to I-125 Induced DNA Damage

Based on research findings, the mechanisms contributing to DNA damage from I-125 decay can be broadly categorized:

MechanismDescriptionContribution to DNA Damage (Illustrative/Qualitative)Key Radiation/Process InvolvedRange of Effect
Direct Ionization/ExcitationEnergy deposition from Auger electrons directly interacts with DNA molecules, breaking bonds.High (especially when DNA-incorporated) actaorthop.orgallenpress.comtandfonline.comAuger ElectronsNanometers openmedscience.comoup.comfrontiersin.org
Charge NeutralizationHighly charged daughter Te atom strips electrons from surrounding molecules, causing fragmentation.Significant (especially at decay site) allenpress.comnih.govnih.govtandfonline.comHighly charged daughter atomNanometers/Short Range allenpress.com
Indirect Damage (Radiolysis)Ionizing radiation from decay creates free radicals (e.g., •OH) from water, which then damage DNA.Variable (depends on scavenging conditions/localization) researchgate.netmedicaljournalssweden.setandfonline.comAuger Electrons, X-rays, Gamma rays (inducing water radiolysis)Nanometers to Micrometers tandfonline.com

Note: The "Contribution to DNA Damage" is qualitative and highly dependent on the specific experimental setup, cellular environment, and localization of the I-125.

Detailed Research Findings (Examples):

Studies on DNA-incorporated I-125 have shown that each decay event can produce a double-strand break with a probability close to 1, along with several single-strand breaks allenpress.comtandfonline.com.

Experimental data using radical scavengers like DMSO suggest that indirect mechanisms can contribute to DNA double-strand break production following I-125 decay in cellular DNA, indicating that the cellular environment influences the relative contributions of direct and indirect effects medicaljournalssweden.setandfonline.com.

Molecular modeling studies have been used to correlate the distance between the I-125 atom in labeled ligands and the DNA axis with the efficiency of DNA double-strand break induction, highlighting the importance of precise molecular targeting researchgate.net.

Research into the decay of I-125 in small organic molecules demonstrated extensive fragmentation, supporting the significant role of the Auger effect and subsequent charge neutralization in molecular destruction tandfonline.com.

Environmental Behavior and Theoretical Fate of Radiopharmaceuticals with Iodine 125

Radioactive Decay and Persistence of Iodine-125 in Environmental Compartments

Iodine-125 (¹²⁵I) is a radioactive isotope with a half-life of approximately 59.4 to 60.14 days. chembk.com It undergoes radioactive decay by electron capture, transforming into an excited state of Tellurium-125 (¹²⁵Te). This excited state subsequently de-excites by emitting low-energy gamma rays (around 35 keV) and characteristic X-rays (27-32 keV), along with Auger electrons. chembk.com

The relatively short half-life of ¹²⁵I means that its radioactivity decreases significantly over a relatively short period compared to very long-lived radioisotopes like Iodine-129 (¹²⁹I), which has a half-life of 15.7 million years. After approximately 10 half-lives (around 600 days), the radioactivity of a given amount of ¹²⁵I will have decreased by a factor of over 1000. nih.gov This relatively rapid decay limits the persistence of the radioactivity of ¹²⁵I in the environment. However, the decay product, stable ¹²⁵Te, will persist.

The persistence of ¹²⁵I in environmental compartments like soil, water, and air is therefore primarily determined by its half-life and the physical transport and dispersion processes within these compartments, as well as any interactions with environmental matrices (e.g., sorption to soil or sediment).

Table 1: Radioactive Decay Properties of Iodine-125

PropertyValue
Half-life (t₁/₂)~59.4 - 60.14 days
Decay ModeElectron Capture
Daughter NuclideTellurium-125 (¹²⁵Te) (stable)
Principal EmissionsGamma rays (~35 keV), X-rays (27-32 keV), Auger electrons

Biogeochemical Cycling of Iodine Isotopes in Natural Systems

Iodine is a naturally occurring element that participates in complex biogeochemical cycles involving exchange between the lithosphere, hydrosphere, atmosphere, and biosphere. In the environment, iodine can exist in various oxidation states, predominantly as iodide (I⁻), elemental iodine (I₂), and iodate (B108269) (IO₃⁻).

The behavior of iodine isotopes, including ¹²⁵I once it is released from the organic molecule, is influenced by these natural cycling processes. Iodine's mobility and speciation are affected by factors such as pH, redox conditions, and the presence of organic matter. Organic matter can play a significant role in binding iodine, forming organo-iodine species that can influence its transport and bioavailability in soil and aquatic systems. For example, organo-iodine species have been shown to account for a significant fraction of the total iodine in estuaries, rivers, rain, and subsurface aquifer environments. The close coupling of iodine and organic carbon cycles means that understanding the fate of the organic moiety of Iotrex is also important for understanding the fate of the released ¹²⁵I.

Theoretical Degradation Pathways of the Organic Moiety in Environmental Matrices

The organic component of this compound is sodium 3-iodo-4-hydroxybenzenesulfonate. Once released into the environment, this organic molecule can undergo various degradation processes, both abiotic and biotic. These processes can break down the molecule into smaller compounds, potentially releasing the bound iodine.

Hydrolysis and Photolysis Pathways

Abiotic degradation pathways include hydrolysis and photolysis. Hydrolysis is a chemical reaction with water that can break down molecules, particularly those with functional groups like acid derivatives. The rate of hydrolysis can be influenced by pH. Given that the organic moiety of this compound contains a sulfonate group and a hydroxyl group on a benzene (B151609) ring, hydrolysis could potentially occur, although the specific susceptibility of this structure to hydrolysis in various environmental conditions would need experimental investigation.

Photolysis is the degradation of a substance by light. This can occur directly through the absorption of light by the molecule or indirectly through reactions with photochemically produced species in the environment (e.g., hydroxyl radicals). The extent of photolysis depends on the molecule's ability to absorb light at environmentally relevant wavelengths and the intensity and duration of light exposure. While some studies on other organic compounds show limited photolytic degradation in the absence of specific chromophores, the iodinated phenolic structure of the this compound organic moiety might undergo photolytic transformation, potentially leading to deiodination.

Microbial Degradation Mechanisms

Microbial degradation, carried out by bacteria, fungi, and other microorganisms, is another important process for the breakdown of organic compounds in the environment. Microorganisms can metabolize organic molecules, using them as a source of carbon and energy, or co-metabolize them in the presence of other substrates. This process can occur in various environmental compartments, including soil, sediment, and water.

The biodegradability of an organic compound depends on its chemical structure. While the specific microbial degradation pathways for 3-iodo-4-hydroxybenzenesulfonate are not detailed in the provided search results, aromatic compounds with sulfonate and hydroxyl groups can be subject to microbial attack. The presence of the iodine atom could influence the rate and pathways of microbial degradation, potentially leading to the release of inorganic iodide. Research on the microbial degradation of other organo-iodine compounds would provide insights into potential mechanisms relevant to the this compound organic moiety.

Modeling of Environmental Transport and Distribution for Radiopharmaceuticals

Modeling is a valuable tool for predicting the environmental transport and distribution of contaminants, including radiopharmaceuticals. These models can help assess the potential pathways and extent of exposure in different environmental compartments following a release.

Material Flow Analysis Models for Environmental Release Estimation

Material Flow Analysis (MFA) is a method used to quantify and assess the mass flows of materials and substances within a defined system over a specific period. Based on the principle of mass conservation, MFA can be applied to track the movement of substances through various processes and compartments.

MFA models can be used for environmental exposure assessment by estimating the release of substances into the environment and their subsequent distribution. For radiopharmaceuticals like this compound, MFA could theoretically be used to model the flow of the compound from its point of use (e.g., a hospital or clinic) through waste management systems and into the environment. This would involve quantifying the amount of this compound used, the amount recovered or disposed of through controlled pathways, and potential releases to wastewater or other environmental media.

Probabilistic MFA extends the basic MFA approach to incorporate uncertainty in input parameters, providing a more comprehensive assessment of potential environmental concentrations and exposures. While the provided search results discuss MFA in a general context and for other materials, the principles are applicable to modeling the environmental fate of radiopharmaceuticals, including estimating environmental releases of this compound.

Table 2: Theoretical Environmental Processes Affecting the Organic Moiety of this compound

ProcessDescriptionPotential Outcome
HydrolysisChemical reaction with water, potentially breaking down the molecule.Formation of smaller organic molecules, release of iodide.
PhotolysisDegradation by light (direct or indirect).Fragmentation of the molecule, potential deiodination.
Microbial DegradationBreakdown by microorganisms (bacteria, fungi).Mineralization to CO₂, water, and inorganic ions; formation of transformation products; release of iodide.
SorptionBinding to solid matrices like soil or sediment.Reduced mobility in the environment.
VolatilizationTransfer to the atmosphere (less likely for this structure, but possible for released inorganic iodine).Atmospheric transport and dispersion.

Multimedia Compartmental Models for Intermedia Transfer

Multimedia compartmental models (MEMs) are widely used to assess the environmental transport and fate of contaminants, including radionuclides eolss.netepa.govepa.gov. These models conceptualize the environment as a series of interconnected compartments representing different media such as air, soil, water (surface water and groundwater), and biota nih.goveolss.netnih.govresearchgate.netradioprotection.org. The transfer of a substance between these compartments is described by transfer rates or coefficients, which are based on the physical, chemical, and biological processes governing the substance's movement and transformation in each medium eolss.netnih.gov.

For a compound like sodium 3-[I-125]iodo-4-hydroxybenzenesulfonate, a theoretical multimedia compartmental model would consider potential release points into the environment, such as soil or a water body. Once released, the compound or its degradation products containing 125I would be subject to various processes:

Sorption: The interaction and binding of the iodine compound or its radioiodine component to solid phases in soil and sediment is a critical process influencing its mobility acs.orgnih.gov. The organic nature of the compound and the presence of organic matter in environmental matrices would significantly affect sorption behavior openaccessgovernment.orgresearchgate.netnih.govnih.gov. Compartmental models often use distribution coefficients (Kd) to represent the partitioning of a radionuclide between solid and liquid phases nih.govnih.gov.

Volatilization: While inorganic iodide can be volatile under certain conditions, the volatility of the organic iodine compound would depend on its specific chemical properties epa.govnih.gov. If volatile, it could transfer to the atmosphere compartment.

Degradation: The organic compound might undergo chemical or biological degradation in the environment, potentially transforming the bound 125I into other chemical forms, such as inorganic iodide or other organic iodine species epa.govopenaccessgovernment.org. This would alter its subsequent environmental behavior and partitioning between compartments.

Transport within Media: Within each compartment (e.g., groundwater, surface water), the movement of the substance is driven by advection (transport with the bulk flow) and dispersion (spreading due to variations in flow paths and diffusion) nih.govnih.gov.

Radioactive Decay: The physical decay of 125I (with a half-life of 59.4 days) would reduce the amount of radioactivity in each compartment over time nih.govstanford.edu. This is a fundamental process included in radionuclide transport models.

A multimedia compartmental model for the theoretical fate of this compound components would involve defining compartments representing the relevant environmental system (e.g., a specific watershed including soil zones, groundwater, a river, and the atmosphere). Transfer rates between these compartments would be estimated based on the properties of the specific iodine species, the characteristics of the environmental media, and prevailing environmental conditions.

An example of how compartmental models are applied to radionuclide transport in the environment is the POSEIDON-R model, which describes the transfer of radionuclides in the marine environment through water column and sediment compartments nih.govresearchgate.net. Similarly, compartmental models have been used in safety assessments for geological repositories to describe the fate of radionuclides in the surface environment radioprotection.org.

Data tables within such models would typically include:

CompartmentVolume/MassDescription
Unsaturated SoilVolumeSoil layer above the water table
Saturated SoilVolumeSoil layer below the water table (groundwater)
Surface WaterVolumeRiver, lake, or ocean
SedimentMassRiverbed or seafloor sediment
AtmosphereVolumeAir above the study area
Biota (e.g., Fish)MassBiological organisms in water or soil

And transfer parameters might be represented as:

Transfer PathwayFrom CompartmentTo CompartmentParameter TypeValue/Range
InfiltrationAtmosphereUnsaturated SoilRate (Volume/Time)Site-specific
LeachingUnsaturated SoilSaturated SoilRate (Volume/Time)Site-specific
Groundwater DischargeSaturated SoilSurface WaterRate (Volume/Time)Site-specific
Deposition (Wet/Dry)AtmosphereSoil/Surface WaterRate (Mass/Area/Time)Site-specific
VolatilizationSoil/Surface WaterAtmosphereRate (Mass/Area/Time)Compound-specific
Sorption/DesorptionWater/Soil/SedimentSolid/Liquid PhaseDistribution Coefficient (Kd)Compound/Media-specific
Sedimentation/ResuspensionSurface WaterSedimentRateSite-specific
Biological Uptake/ExcretionMediaBiotaTransfer FactorOrganism/Compound-specific
Radioactive DecayAll-Decay Constant (λ)Isotope-specific (for 125I)

Detailed research findings would involve determining specific transfer rates and partitioning coefficients for sodium 3-[I-125]iodo-4-hydroxybenzenesulfonate or representative organic iodine compounds in relevant environmental matrices through laboratory experiments and field observations. Studies on the environmental behavior of radioiodine, including its interaction with organic matter, provide valuable data for parameterizing these models openaccessgovernment.orgresearchgate.netnih.govnih.govacs.org.

Spatial River/Watershed Models for Distribution Prediction

Spatial river and watershed models are used to predict the distribution of contaminants within a defined river network and its surrounding watershed nih.govradioprotection.orgresearchgate.netradioprotection.orgresearchgate.netcopernicus.orgnih.govresearchgate.netscispace.comnrc.gov. These models account for the spatial variability of hydrological processes, topography, soil types, and land cover, which influence the transport of water and any dissolved or particle-bound contaminants.

In the theoretical case of a release of this compound components into a watershed, spatial river/watershed models would simulate:

Runoff and Wash-off: The movement of water over the land surface after precipitation or snowmelt, carrying dissolved or suspended substances from contaminated areas into surface water bodies radioprotection.orgcopernicus.orgnih.gov.

Erosion and Sediment Transport: The detachment and transport of soil and sediment particles, to which radionuclides can sorb, within the watershed and into the river system researchgate.netresearchgate.netresearchgate.netscispace.com.

In-stream Transport: The movement of contaminants within the river channels, driven by water flow (advection) and mixing (dispersion) researchgate.netscispace.comnrc.gov. This includes transport in the dissolved phase and associated with suspended sediments researchgate.netscispace.com.

Interaction with Streambed Sediments: The exchange of contaminants between the water column and the bottom sediments of the river, including sorption, desorption, and sedimentation researchgate.netscispace.com.

Floodplain Interaction: In the event of flooding, the inundation of floodplains and the potential deposition of contaminated sediments radioprotection.org.

These models often discretize the watershed and river network into spatial units (e.g., grid cells, river reaches) and solve equations that describe the movement and transformation of water and contaminants within and between these units radioprotection.orgradioprotection.orgcopernicus.orgresearchgate.netscispace.com. The chemical form of the iodine (e.g., organic vs. inorganic) and its sorption behavior are critical inputs for these models, determining how it partitions between the dissolved phase and solid phases (soil and sediment) and thus how it is transported by water and sediment openaccessgovernment.orgresearchgate.netnih.govnih.govacs.org.

Examples of such models include those used to simulate radionuclide wash-off from contaminated watersheds and their transport in river networks, such as models applied in the context of the Chernobyl exclusion zone radioprotection.orgcopernicus.orgscispace.com. These models require detailed spatial data on topography, land use, soil properties, and meteorological conditions, as well as parameters describing the hydrological and contaminant transport processes nih.govradioprotection.orgresearchgate.netradioprotection.orgcopernicus.orgnih.gov.

Data outputs from spatial river/watershed models could include:

Output VariableUnitsSpatial ResolutionTemporal Resolution
Water Flow RateVolume/TimeRiver Reach/Grid CellTime Step
Suspended Sediment ConcentrationMass/VolumeRiver Reach/Grid CellTime Step
Dissolved 125I ConcentrationActivity/Volume or Mass/VolumeRiver Reach/Grid CellTime Step
Sediment-bound 125I ConcentrationActivity/Mass or Mass/MassRiver Reach/Grid CellTime Step
125I Activity in Floodplain SoilActivity/Area or Activity/MassGrid CellTime Step
Total 125I FluxActivity/TimeRiver Cross-sectionTime Step

Detailed research findings supporting these models would involve field studies to measure radionuclide concentrations in water, suspended sediments, and bottom sediments in river systems, as well as laboratory experiments to determine sorption coefficients and transformation rates for the specific iodine species in relevant soil and sediment types acs.orgnih.gov. The complexity of iodine speciation and its interaction with natural organic matter highlights the need for detailed data to accurately parameterize these models openaccessgovernment.orgresearchgate.netnih.govnih.gov.

Q & A

Q. How can researchers validate computational predictions of this compound’s binding affinity in wet-lab experiments?

  • Methodological Answer: Perform in silico docking (e.g., AutoDock Vina) to shortlist candidate targets. Validate with surface plasmon resonance (SPR) for kinetic analysis (ka/kd) and isothermal titration calorimetry (ITC) for thermodynamic profiling. Discrepancies between computational and empirical data may indicate force field inaccuracies or solvent effects, requiring iterative model refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.